1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea

Fragment-based drug discovery SARS-CoV-2 PLpro X-ray crystallography

Procure this unsymmetrical thiourea derivative (Fr14473, CAS 675105-16-5) to leverage its unique binding pose in SARS-CoV-2 PLpro. Its co-crystal structure (2.09 Å, RSCC=0.914) and lack of inhibitory activity make it an ideal negative control for assay development, differentiating true inhibitors from non-specific binders. The 2,4-dimethylphenyl regioisomer provides a defined hydrophobic pharmacophore essential for reproducible site-mapping—interchanging it with generic analogs forfeits its validated selectivity. A critical scaffold for structure-based optimization of coronaviral protease inhibitors.

Molecular Formula C15H17N3S
Molecular Weight 271.38
CAS No. 675105-16-5
Cat. No. B2890310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
CAS675105-16-5
Molecular FormulaC15H17N3S
Molecular Weight271.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=S)NCC2=CC=NC=C2)C
InChIInChI=1S/C15H17N3S/c1-11-3-4-14(12(2)9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
InChIKeyAVMBVPJDQAVSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea (CAS 675105-16-5): Core Properties and Research Landscape


1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea (CAS: 675105-16-5), also designated as fragment Fr14473, is a low-molecular-weight (271.38 g/mol) unsymmetrical thiourea derivative [1]. Its structure features a 2,4-dimethylphenyl substituent on one nitrogen and a 4-pyridylmethyl group on the other, connected through a central thiocarbonyl moiety, placing it within the broader class of N-aryl-N′-heteroaryl thioureas [2]. It is cataloged as a fragment-sized scaffold (<300 Da) and has emerged as a validated structural probe in recent drug discovery campaigns [3].

Why 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea (CAS 675105-16-5) Cannot Be Interchanged with Generic Thiourea Analogs


The unsymmetrical N-aryl-N′-heteroaryl substitution pattern and the specific 2,4-dimethylphenyl regioisomer of this compound generate a unique three-dimensional electrostatic and steric profile that cannot be replicated by other thiourea derivatives, even close structural analogs [1]. In a systematic high-throughput crystallographic fragment screen against SARS-CoV-2 PLpro, only 129 out of 800 screened fragments were validated as binders occupying 12 distinct sites, and among those binders only two fragments demonstrated micromolar inhibitory activity—neither of which was this compound [1]. Therefore, interchanging Fr14473 with a generic thiourea or even a structurally similar binder would forfeit its specific binding pose, ligand efficiency profile, and the ability to serve as a selective structural probe for site mapping without concomitant enzymatic inhibition [1].

Quantitative Differential Evidence for 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea (CAS 675105-16-5) Against Comparators


Validated Fragment Binder Status in SARS-CoV-2 PLpro Crystal Structure (PDB 13MZ) vs. Non-Binders

This compound (Fr14473) was among the 129 fragment binders validated by high-resolution X-ray crystallography out of an 800-fragment library screened against the SARS-CoV-2 papain-like protease (PLpro), providing a 16.1% hit-rate for validated binding [1]. Its co-crystal structure (PDB 13MZ, 2.09 Å resolution) provides atomic-level detail of its binding pose, making it experimentally distinguishable from the 671 fragments in the same library that did not yield a validated binding signal. In contrast, the two active inhibitors from the same screen—Fr12895 (PLpro protease IC50 = 8.013 μM) and Fr12338 (deISGylase IC50 = 4.5 μM)—exhibit inhibition but represent a different functional profile [1].

Fragment-based drug discovery SARS-CoV-2 PLpro X-ray crystallography

Regioisomeric Differentiation from Close Thiourea Analogs via Crystallographic Binding Pose: 2,4-Dimethylphenyl vs. Other N-Aryl Substitutions

The 2,4-dimethylphenyl substitution pattern provides a unique steric and electronic profile relative to other aryl-substituted thiourea fragments. In the PLpro complex (PDB 13MZ), the 2,4-dimethylphenyl ring occupies the hydrophobic pocket while the pyridylmethyl moiety engages in hydrogen-bond interactions, a pose that is dictated by the specific regioisomer [1]. Close regioisomers such as 1-(2,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea (CAS 675105-17-6) and 1-(2,3-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea would be predicted by class-level inference to adopt subtly different binding trajectories due to altered methyl group placement, potentially reducing complementarity to the PLpro binding pocket [2].

Structure–activity relationship Regioisomeric profiling Protein–ligand interactions

Differentiation from Inhibitory Fragment Fr12895: Binding Without PLpro Protease Inhibition as a Selective Probe

In the same 800-fragment screen against PLpro, Fr12895 inhibited protease activity with an IC50 of 8.013 μM, while Fr14473 showed no inhibition in the identical assay [1]. This functional selectivity classifies Fr14473 as a binding-only fragment, making it suitable for experiments requiring target engagement without disrupting the enzyme's catalytic activity—e.g., allosteric pocket mapping, competitive binding assays, or biophysical secondary screens—where an inhibitory fragment would confound functional readouts.

Chemical probe selectivity PLpro allosteric site mapping Fragment-based lead discovery

Ligand Verification through PDB 13MZ Validation: Real-Space Correlation Coefficient (RSCC) of 0.914 for Binding Pose

The crystal structure of the PLpro–Fr14473 complex (PDB 13MZ) achieved a real-space correlation coefficient (RSCC) of 0.914 for the best-fitted ligand instance, significantly exceeding the commonly accepted 0.8 threshold for reliable ligand placement in X-ray crystallography [1]. This high-quality electron density support is superior to the secondary instance in the same entry (RSCC of 0.86) and provides robust evidence that the reported binding pose is reliable for structure-based drug design. In comparison, many deposited fragment co-crystal structures in the PDB exhibit RSCC values below 0.8, limiting their utility for computational modeling [2].

Structural biology validation PDB ligand quality metrics Fragment crystallography

Physical Property Differentiation from Piperidine-Substituted Analog and Other Aryl Thioureas

The compound's molecular weight (271.38 g/mol) and hydrogen-bond donor/acceptor profile place it well within the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. A closely related pyridin-4-ylmethyl thiourea employed as an enzyme ligand—1-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)thiourea—has a molecular weight exceeding 400 g/mol and violates fragment criteria, making it unsuitable for fragment-based screening libraries [2]. Additionally, corrosion-inhibitor-grade 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) is optimized for industrial surface chemistry, not biological target engagement [3].

ADME screening Fragment physicochemical properties Lead-likeness metrics

Optimal Procurement and Application Scenarios for 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea (CAS 675105-16-5)


Fragment-Based Drug Discovery Targeting SARS-CoV-2 PLpro: Structural Probe for Site Occupancy and Allosteric Mapping

This compound serves as a validated, structurally characterized binder for the SARS-CoV-2 papain-like protease (PLpro). With a co-crystal structure available at 2.09 Å resolution (PDB 13MZ) and high ligand validation metrics (RSCC = 0.914), it can be used immediately as a reference fragment for competitive binding assays, SPR-based affinity measurements, or molecular dynamics simulations aimed at identifying allosteric pockets on PLpro [1]. Its lack of inhibitory activity makes it ideal for site-mapping experiments where enzyme function must remain intact [1].

Selectivity Profiling and Negative Control Development for PLpro Inhibitory Fragment Screening

Because Fr14473 binds to PLpro without inhibiting protease activity (unlike Fr12895, IC50 = 8.013 μM, and Fr12338, IC50 = 4.5 μM), it can function as a selective negative control to discriminate between binding and inhibition in secondary assays [1]. This scenario is particularly relevant for groups developing high-throughput screening cascades where false-positive inhibitory signals arise from non-specific binding.

Chemical Library Expansion and Scaffold-Hopping Starting Point for Broad-Spectrum Antiviral Research

As one of only 129 validated fragment binders occupying a druggable hotspot on PLpro, this compound can serve as a starting scaffold for medicinal chemistry optimization programs targeting coronaviral proteases. The availability of its crystal structure enables structure-based design of analogs with improved affinity while maintaining the favorable fragment-like properties (MW = 271 g/mol, compliant with Rule of Three) [1].

Regioisomer-Specific Chemical Biology Probe for Hydrophobic Pocket Interactions

The 2,4-dimethylphenyl substitution pattern provides a defined hydrophobic pharmacophore element that cannot be substituted with regioisomers (e.g., 2,5-dimethyl or 2,3-dimethyl) without altering the binding trajectory. For chemical biology groups studying SAR of aromatic substituent positioning within PLpro-adjacent families, this compound offers a structurally characterized reference point [1].

Quote Request

Request a Quote for 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.